molecular formula C17H14ClN3O2S B2866324 2-(4-chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 946361-30-4

2-(4-chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B2866324
CAS No.: 946361-30-4
M. Wt: 359.83
InChI Key: VSNOJFUGRQYKAB-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic thiazole derivative characterized by a central acetamide scaffold linking a 4-chloro-2-methylphenoxy moiety to a 4-(pyridin-4-yl)thiazol-2-yl group. This compound belongs to a class of molecules designed for therapeutic applications, leveraging structural features known to influence bioactivity, such as hydrogen bonding (via the acetamide group), aromatic interactions (pyridine and thiazole rings), and hydrophobic substituents (chloro and methyl groups) .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-11-8-13(18)2-3-15(11)23-9-16(22)21-17-20-14(10-24-17)12-4-6-19-7-5-12/h2-8,10H,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNOJFUGRQYKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazole-acetamide derivatives are extensively studied for their diverse biological activities. Below is a systematic comparison of the target compound with structurally similar analogs, focusing on substituent effects, physicochemical properties, and reported bioactivities.

Substituent Variations on the Phenoxy/Aryl Group

Modifications to the phenoxy or aryl group significantly alter molecular interactions and potency:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound 4-Chloro-2-methylphenoxy Not provided Not reported Inference: Enzyme inhibition
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 4-Chlorophenylpiperazinyl 426.96 282–283 MMP inhibition (IC₅₀: ~0.5 µM)
2-((4-Chlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6) 4-Chlorophenylamino + coumarin Not provided Not reported α-Glucosidase inhibition (IC₅₀: ~12 µM)
2-(2-Chlorophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide 2-Chlorophenyl Not provided Not reported Commercial availability

Key Observations :

  • Coumarin-linked analogs (e.g., compound 6 in ) replace the phenoxy group with a chromone ring, shifting activity toward carbohydrate metabolism (α-glucosidase inhibition).
Thiazole Ring Modifications

The position and substitution of the thiazole ring influence electronic properties and target binding:

Compound Name Thiazole Substituent Molecular Weight (g/mol) Key Structural Feature Reference
Target Compound 4-(Pyridin-4-yl) Not provided Pyridine at C4 enhances π-π stacking
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) 4-(4-Methoxyphenyl) 408.52 Methoxy group improves solubility
3-Chloro-N-(thiazol-2-yl)propionamide (5) Unsubstituted thiazole Not provided Simpler scaffold with reduced complexity

Key Observations :

  • The pyridin-4-yl group in the target compound may improve binding to enzymes or receptors with aromatic pockets (e.g., kinase ATP-binding sites) compared to methoxy or unsubstituted thiazoles .
  • Piperazine-containing analogs (e.g., compound 16 in ) demonstrate enhanced MMP inhibition, suggesting that nitrogen-rich substituents can modulate enzyme affinity.
Acetamide Linker Modifications

The acetamide bridge’s flexibility and substituents impact conformational stability:

Compound Name Acetamide Modification Biological Outcome Reference
Target Compound Unmodified linker Inference: Balanced pharmacokinetics
2-(N-(4-Phenyl-1H-pyrrol-2-yl)sulfamoyl)-N-(4-(4-chlorothiophen-2-yl)thiazol-2-yl)acetamide (9c) Sulfamoyl substitution Antimicrobial activity
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate [5] Carboxylate ester Precursor for amide synthesis

Key Observations :

  • Sulfamoyl or ester modifications (e.g., compound 9c in ) introduce polar groups that may improve water solubility but reduce blood-brain barrier penetration.
  • The target compound’s unmodified acetamide likely balances lipophilicity and solubility, favoring oral bioavailability .

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